Methyl 2-iodosylbenzoate
Overview
Description
Methyl 2-iodobenzoate, also known as Methyl o-iodobenzoate or 2-Iodobenzoic acid methyl ester, is an organic ester . Its molecular formula is C8H7IO2 and it has a molecular weight of 262.0445 . It is used as a laboratory chemical and can be used as a pharmaceutical intermediate .
Synthesis Analysis
Methyl 2-iodobenzoate can be synthesized by the esterification of 2-Iodobenzoic acid and methanol . The reaction involves the use of sulfuric acid at 80°C for 2.5 hours under an inert atmosphere .Molecular Structure Analysis
The molecular structure of Methyl 2-iodobenzoate consists of a benzene ring with an iodine atom and a methyl ester group attached to it . The IUPAC Standard InChIKey for Methyl 2-iodobenzoate is BXXLTVBTDZXPTN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Methyl 2-iodobenzoate has a molecular weight of 262.0445 . It is a liquid at room temperature . The compound has a refractive index of 1.60 .Scientific Research Applications
Oxidizing Agent : Methyl 2-iodosylbenzoate, as an ester of 2-iodoxybenzoic acid, acts as a valuable oxidizing reagent. It belongs to a new class of pentavalent iodine compounds with a pseudobenziodoxole structure, useful for oxidizing alcohols to aldehydes or ketones (Zhdankin et al., 2005).
Palladium-Catalysed Carbonylation : It is utilized in palladium-catalysed carbonylation reactions. This process, depending on the substituents, leads to the formation of various complex compounds, highlighting its versatility in organic synthesis (Ács et al., 2006).
Nanoparticle Carrier Systems : In agricultural applications, specifically for the controlled release of fungicides, methyl 2-iodosylbenzoate derivatives are used. These nanoparticles offer advantages such as modified release profiles, reduced environmental toxicity, and improved transfer to the site of action (Campos et al., 2015).
Pharmaceutical Preservative : It is widely used as a preservative in pharmaceutical formulations, such as methyl 4-hydroxybenzoate. These compounds are crucial for maintaining the stability and longevity of various pharmaceutical products (Sharfalddin et al., 2020).
Synthesis of Complex Organic Compounds : Methyl 2-iodosylbenzoate is used in the synthesis of complex organic structures, demonstrating its role in advancing organic chemistry and material science research (Mhaske et al., 2017).
Catalysis in Chemical Reactions : It plays a role in various catalytic processes, illustrating its importance in facilitating and optimizing chemical reactions, which is crucial in pharmaceutical and chemical industries (Glas, 2001).
Drug Analysis and Stability Testing : It is used in high-performance liquid chromatography methods for determining the stability and concentration of drugs in pharmaceutical forms, underscoring its role in ensuring the safety and efficacy of medications (Al-Kurdi et al., 1999).
Transesterification/Acylation Reactions : It is efficient in transesterification involving various esters and alcohols, which is fundamental in the synthesis of a wide range of chemical products (Grasa et al., 2003).
properties
IUPAC Name |
methyl 2-iodosylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-12-8(10)6-4-2-3-5-7(6)9-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPOXMNRKLDHAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1I=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-iodosylbenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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